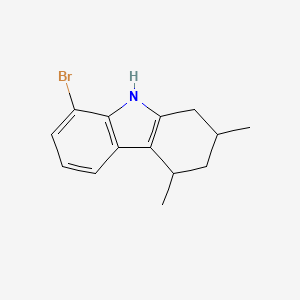
8-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a brominated derivative of carbazole, a nitrogen-containing heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved through electrophilic aromatic substitution reactions, where bromine acts as the electrophile. The reaction conditions often require the presence of a catalyst, such as iron(III) bromide (FeBr3), and are conducted under controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be facilitated by using strong electrophiles like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carbazole derivatives with increased oxidation states.
Reduction: Production of reduced forms of the compound, such as dihydrocarbazoles.
Substitution: Introduction of additional substituents at various positions on the carbazole ring.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 8-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with microbial cell membranes.
Anticancer Activity: Inhibition of specific signaling pathways involved in cancer cell growth.
Comparison with Similar Compounds
Carbazole: The parent compound without bromination.
9-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Bromination at a different position on the ring.
2,4-Dimethylcarbazole: Lack of bromination.
Uniqueness: 8-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the bromine atom at the 8-position enhances its electrophilic properties and potential for further chemical modifications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C14H16BrN |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
8-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16BrN/c1-8-6-9(2)13-10-4-3-5-11(15)14(10)16-12(13)7-8/h3-5,8-9,16H,6-7H2,1-2H3 |
InChI Key |
DTNMHGZLRVVLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C1)NC3=C2C=CC=C3Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















